An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of the 7-Deazapurine Core in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged heterocyclic system in the landscape of medicinal chemistry and drug development.[1] Its structural resemblance to the native purine bases allows for its interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a precursor to Janus kinase (JAK) inhibitors like Tofacitinib. The strategic placement of the chloro and bromo substituents provides orthogonal handles for further functionalization through various cross-coupling and nucleophilic substitution reactions, making it an invaluable building block for the synthesis of compound libraries in drug discovery campaigns.
This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is built upon established chemical principles and supported by literature precedents, with a focus on explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Strategic Overview of the Synthetic Pathway
The synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is most efficiently achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential halogenation and selective dehalogenation to install the desired substitution pattern. The chosen pathway is designed to be robust and adaptable for scale-up operations.
Caption: Overall synthetic strategy for 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Part 1: Synthesis of the Core Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The initial phase of the synthesis focuses on the construction of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is accomplished in a two-step sequence starting from 6-aminouracil.
Step 1.1: Cyclization to form 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine
The first step involves the condensation of 6-aminouracil with chloroacetaldehyde to form the fused pyrrolopyrimidine ring system.
Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the enamine-like C5 of 6-aminouracil onto the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution where the amino group displaces the chloride, leading to the formation of the pyrrole ring. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction and to facilitate the cyclization.
Experimental Protocol:
-
To a reaction vessel, add 6-aminouracil (1.0 eq) and sodium bicarbonate (1.5 eq) in water.
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the reaction mixture.
-
After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.[4]
-
Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Step 1.2: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The dihydroxy intermediate is then converted to the corresponding dichloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Causality of Reagent Choice: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. The addition of an organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to catalyze the reaction and to scavenge the HCl produced, driving the reaction to completion.[5]
Experimental Protocol:
-
To a reactor, add 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and toluene.
-
Slowly add phosphorus oxychloride (3.0 eq) with stirring.
-
Heat the reaction system to 70°C.
-
Add N,N-diisopropylethylamine (2.0 eq) dropwise over a period of 2.5 hours to manage the exotherm.
-
Increase the temperature to 106°C and stir for 16 hours.[5]
-
After cooling to room temperature, slowly pour the reaction mixture into a mixture of water and ethyl acetate and stir overnight.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[5] Purification can be achieved by recrystallization or column chromatography.
Part 2: Selective Dechlorination and Bromination
The subsequent steps involve the selective manipulation of the halogen substituents to arrive at the target molecule.
Step 2.1: Selective Dechlorination to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A key step in this synthesis is the selective removal of the chlorine atom at the 4-position while retaining the chlorine at the 2-position. This is achieved through a reduction with zinc powder in acetic acid.
Mechanistic Insight and Selectivity: The greater reactivity of the 4-chloro substituent towards nucleophilic attack and reduction compared to the 2-chloro position is a known characteristic of this heterocyclic system. This selectivity is attributed to the electronic properties of the pyrrolo[2,3-d]pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to reduction. The reaction with zinc likely proceeds through a single-electron transfer mechanism, leading to the formation of an organozinc intermediate, which is then protonated by acetic acid to yield the dechlorinated product.
Experimental Protocol:
-
In a reaction flask, suspend 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of acetic acid and water.
-
Add zinc powder (2.0-3.0 eq) portion-wise to the suspension with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
Step 2.2: Regioselective Bromination to 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
The final step is the regioselective bromination of the pyrrole ring at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.
Regioselectivity Explained: The pyrrole ring in the 7-deazapurine system is electron-rich and readily undergoes electrophilic substitution. The regioselectivity of the bromination at the C5 position is governed by the electronic and steric factors of the bicyclic system. The C5 position is the most electron-rich and sterically accessible position on the pyrrole ring, making it the preferred site for electrophilic attack by the bromonium ion generated from NBS.[6]
Caption: Simplified mechanism of electrophilic bromination at the C5 position.
Experimental Protocol:
-
Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1.1 | 6-Aminouracil | 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine | Chloroacetaldehyde, NaHCO₃ | ~70-80% |
| 1.2 | 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | POCl₃, DIPEA | ~50-77%[5][7] |
| 2.1 | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Zn powder, Acetic acid | ~80-90% |
| 2.2 | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | NBS | ~90-95% |
Characterization of Key Compounds
Accurate characterization of the intermediates and the final product is essential to ensure purity and confirm the desired chemical structure. The following are expected spectroscopic data based on the structures and data from closely related analogs.[8]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine:
-
¹H NMR (DMSO-d₆): δ ~12.8 (br s, 1H, NH), 7.8 (d, 1H), 6.7 (d, 1H).
-
¹³C NMR (DMSO-d₆): δ ~153, 151, 150, 130, 118, 101.
-
MS (ESI): m/z for C₆H₃Cl₂N₃ [M+H]⁺ calculated 187.98, found 188.0.
-
-
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine:
-
¹H NMR (DMSO-d₆): δ ~12.1 (br s, 1H, NH), 8.6 (s, 1H), 7.5 (d, 1H), 6.5 (d, 1H).
-
¹³C NMR (DMSO-d₆): δ ~152, 151, 150, 127, 117, 100.
-
MS (ESI): m/z for C₆H₄ClN₃ [M+H]⁺ calculated 154.02, found 154.0.[3]
-
-
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine:
-
¹H NMR (CDCl₃): δ ~12.5 (br s, 1H, NH), 8.6 (s, 1H), 7.4 (s, 1H).
-
¹³C NMR (CDCl₃): δ ~152, 151, 150, 129, 115, 88.
-
MS (ESI): m/z for C₆H₃BrClN₃ [M+H]⁺ calculated 231.93, found 231.9.
-
Safety and Handling Precautions
The synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[2][4][9][10][11] Handle with extreme care under anhydrous conditions.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and a source of bromine. It is harmful if swallowed and causes skin and eye irritation.[3][6][12][13][14] Avoid inhalation of dust and contact with skin and eyes.
-
Zinc powder: Flammable solid. Dust may form explosive mixtures with air. Reacts with acids to produce flammable hydrogen gas.[2][4][9][10][11] Handle in a well-ventilated area and avoid creating dust. Keep away from sources of ignition.
-
Chloroacetaldehyde: Toxic and corrosive. Handle with appropriate gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in modern drug discovery. By understanding the underlying principles of each reaction, including selectivity and mechanism, researchers can confidently and safely execute this synthesis. The provided protocols and characterization data serve as a valuable resource for chemists in both academic and industrial settings, facilitating the advancement of research programs that rely on this versatile 7-deazapurine building block.
References
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ESPI Metals. (n.d.). Zinc Powder Safety Data Sheet. Retrieved from [Link]
-
Patsnap. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
- Cristalli, G., Vittori, S., Eleuteri, A., Volpini, R., Cola, D., Camaioni, E., ... & Lupidi, G. (1993). Synthesis of 1, 7-Dideazapurine Ribonucleosides and Deoxyribonucleosides. Nucleosides and Nucleotides, 12(1), 1-14.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Zinc. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
- Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine-Pyrrolo [2, 3-d] pyrimidine-Ribonucleoside Synthesis. Current topics in medicinal chemistry, 6(9), 921-934.
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The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
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